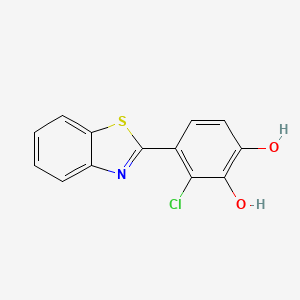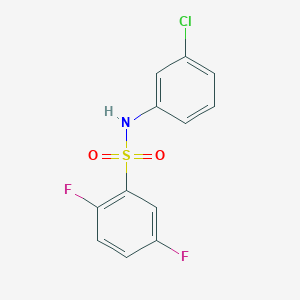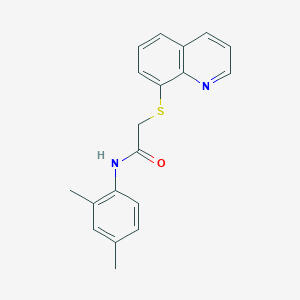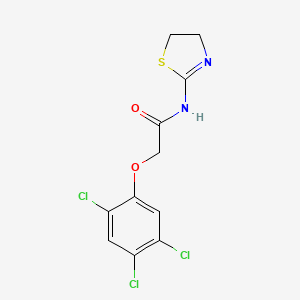![molecular formula C11H12ClN3O3S B5767395 N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}butanamide](/img/structure/B5767395.png)
N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}butanamide, also known as NBD-Cl, is a fluorescent labeling reagent that has been widely used in biochemical and biophysical research. NBD-Cl is a small molecule that can be easily conjugated to a variety of biomolecules, including proteins, peptides, nucleic acids, and lipids. The resulting NBD-labeled biomolecules can be used for a variety of applications, such as fluorescence microscopy, flow cytometry, and protein-protein interaction studies.
Mechanism of Action
The mechanism of action of N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}butanamide is based on the formation of a covalent bond between the N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}butanamide molecule and the target biomolecule. The N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}butanamide molecule contains a highly reactive thiol group that can react with nucleophilic groups on the target biomolecule, such as amino or sulfhydryl groups. The resulting NBD-labeled biomolecule retains its biological activity and can be used for further analysis.
Biochemical and Physiological Effects
N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}butanamide does not have any known biochemical or physiological effects on living organisms. The molecule is non-toxic and does not interfere with the biological activity of the labeled biomolecule. However, it is important to note that the use of N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}butanamide in biological systems should be carefully controlled to avoid any unintended effects.
Advantages and Limitations for Lab Experiments
N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}butanamide has several advantages for lab experiments. The molecule is easy to synthesize and can be conjugated to a variety of biomolecules. The resulting NBD-labeled biomolecules are highly fluorescent and can be easily detected using fluorescence microscopy or flow cytometry. Additionally, the covalent bond between N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}butanamide and the target biomolecule is stable, allowing for long-term analysis.
However, there are also some limitations to the use of N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}butanamide in lab experiments. The labeling reaction can be affected by the pH, temperature, and concentration of the reaction components, which can lead to variability in the labeling efficiency. Additionally, the fluorescent properties of N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}butanamide can be affected by the local environment of the labeled biomolecule, such as pH or ionic strength. Finally, the use of N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}butanamide in biological systems should be carefully controlled to avoid any unintended effects on the biological activity of the labeled biomolecule.
Future Directions
There are several future directions for the use of N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}butanamide in scientific research. One potential application is the use of NBD-labeled biomolecules for in vivo imaging studies. The fluorescent properties of N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}butanamide make it a useful tool for visualizing biomolecular interactions in living organisms. Another potential application is the use of NBD-labeled biomolecules for drug discovery and development. The fluorescent properties of N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}butanamide can be used to screen for compounds that interact with the labeled biomolecule, allowing for the identification of potential drug candidates. Finally, the use of N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}butanamide in combination with other labeling reagents, such as biotin or fluorescent proteins, can expand the range of applications for NBD-labeled biomolecules.
Synthesis Methods
N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}butanamide can be synthesized using a two-step reaction. First, 4-chloro-3-nitroaniline is reacted with carbon disulfide to form the corresponding dithiocarbamate. Then, the dithiocarbamate is reacted with butyric anhydride to form N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}butanamide. The reaction can be carried out under mild conditions and yields a high purity product.
Scientific Research Applications
N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}butanamide has been widely used in scientific research as a fluorescent labeling reagent. The NBD-labeled biomolecules can be used to study a variety of biological processes, such as protein-protein interactions, enzyme kinetics, and membrane dynamics. The fluorescent properties of N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}butanamide make it a useful tool for fluorescence microscopy and flow cytometry, allowing researchers to visualize and quantify biomolecular interactions in real-time.
properties
IUPAC Name |
N-[(4-chloro-3-nitrophenyl)carbamothioyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O3S/c1-2-3-10(16)14-11(19)13-7-4-5-8(12)9(6-7)15(17)18/h4-6H,2-3H2,1H3,(H2,13,14,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTSKINWRNDREPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC(=S)NC1=CC(=C(C=C1)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-chloro-3-nitrophenyl)carbamothioyl]butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl [3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]carbamate](/img/structure/B5767328.png)
![methyl 1-[3-(2-nitrophenyl)acryloyl]-4-piperidinecarboxylate](/img/structure/B5767333.png)

![2-{[3-(2-thienyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5767352.png)



![1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5767379.png)
![4-tert-butyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide](/img/structure/B5767398.png)


